molecular formula C14H12N2OS B8774062 4-(Benzo[d]thiazol-2-ylmethoxy)aniline

4-(Benzo[d]thiazol-2-ylmethoxy)aniline

Cat. No. B8774062
M. Wt: 256.32 g/mol
InChI Key: KCWSMMWAHNAHFA-UHFFFAOYSA-N
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Patent
US05736487

Procedure details

4.56 g of 2-bromomethylbenzothiazole and 3.25 g of cesium carbonate were added to a solution of 2.17 g of 4-aminophenol in 70 ml of acetone, and the resulting mixture was stirred at room temperature for 8.5 hours, after which a further 3.25 g of cesium carbonate were added and the reaction mixture was stirred at room temperature for a further 4 hours. The reaction mixture was then filtered and the filtrate was concentrated by evaporation under reduced pressure. The resulting crude crystalline solid was purified by column chromatography through silica gel using a mixture of hexane and ethyl acetate as the eluent, initially using a gradient of the two solvents starting with a 1: 1 by volume mixture and changing to a final 3:2 by volume mixture to give 2.67 g (yield 52%) of the title compound as a solid having a melting point of 87° to 89° C.
Quantity
4.56 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:4][C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=1.C(=O)([O-])[O-].[Cs+].[Cs+].[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=1>CC(C)=O>[S:4]1[C:5]2[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=2[N:7]=[C:3]1[CH2:2][O:25][C:22]1[CH:23]=[CH:24][C:19]([NH2:18])=[CH:20][CH:21]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
BrCC=1SC2=C(N1)C=CC=C2
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
2.17 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
cesium carbonate
Quantity
3.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 8.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for a further 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude crystalline solid was purified by column chromatography through silica gel using
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
8.5 h
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)COC2=CC=C(N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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